

"Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" solubility and stability

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Compound of Interest

Compound Name: *Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate*

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An In-depth Technical Guide to the Solubility and Stability of **Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of **Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate**, a heterocyclic compound with applications in pharmaceutical and materials science research.^[1] The information herein is intended to support research and development activities by providing a framework for understanding and evaluating the physicochemical properties of this molecule.

Core Compound Properties

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a molecule featuring a 1,2,5-oxadiazole (furazan) ring, which is known to contribute to the thermal stability of compounds.^[1] Its structure includes an amino group and an ethyl ester functional group, which influence its polarity and reactivity.

Molecular Formula: C₅H₇N₃O₃^[1] Molecular Weight: 157.13 g/mol ^[1] CAS Number: 17376-63-5

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug delivery, formulation, and various chemical reactions. While specific quantitative solubility data for **Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate** is not extensively documented in publicly available literature, a qualitative assessment can be inferred from its molecular structure. The presence of polar functional groups (amino and ester groups) suggests potential solubility in polar organic solvents.

Anticipated Solubility in Common Solvents

The following table summarizes the expected solubility of **Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate** in a range of common laboratory solvents. This is a predictive assessment based on chemical principles.

Solvent	Solvent Type	Expected Solubility	Rationale
Water	Polar Protic	Sparingly Soluble	The presence of polar amino and ester groups may allow for some solubility, but the hydrocarbon portion of the ethyl group and the heterocyclic ring may limit extensive dissolution.
Ethanol	Polar Protic	Soluble	The polarity of ethanol should allow it to effectively solvate the molecule.
Methanol	Polar Protic	Soluble	Similar to ethanol, methanol is a polar solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds.
Dichloromethane (DCM)	Nonpolar	Sparingly Soluble	The molecule's polarity may limit its solubility in a nonpolar solvent like DCM.
Hexane	Nonpolar	Insoluble	As a nonpolar hydrocarbon, hexane is unlikely to dissolve a polar molecule like this.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid organic compound involves the following steps:[2][3]

- Preparation of Saturated Solution: An excess amount of **Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate** is added to a known volume of the selected solvent in a sealed vial.
- Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the dissolved solid is then determined gravimetrically. Alternatively, the concentration of the compound in the saturated solution can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Stability Profile

The stability of a compound is crucial for its storage, handling, and formulation. The 1,2,5-oxadiazole ring is noted for contributing to the thermal stability of molecules.[1] A comprehensive stability assessment involves evaluating the compound's response to various environmental factors.

Anticipated Stability under Different Conditions

The following table outlines the expected stability of **Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate** under different stress conditions.

Condition	Expected Stability	Potential Degradation Pathways
Thermal (Solid State)	High	The 1,2,5-oxadiazole ring generally confers good thermal stability. ^[1] However, at very high temperatures, decomposition is expected.
Aqueous (pH Neutral)	Moderate	Ester hydrolysis to the corresponding carboxylic acid may occur over time.
Aqueous (Acidic)	Low to Moderate	Acid-catalyzed hydrolysis of the ester group is a likely degradation pathway. The amino group will be protonated.
Aqueous (Basic)	Low	Base-catalyzed hydrolysis of the ester group is expected to be a significant degradation pathway.
Photostability	To be determined	Many organic molecules are sensitive to UV or visible light, which can induce photochemical degradation.

Experimental Protocols for Stability Testing

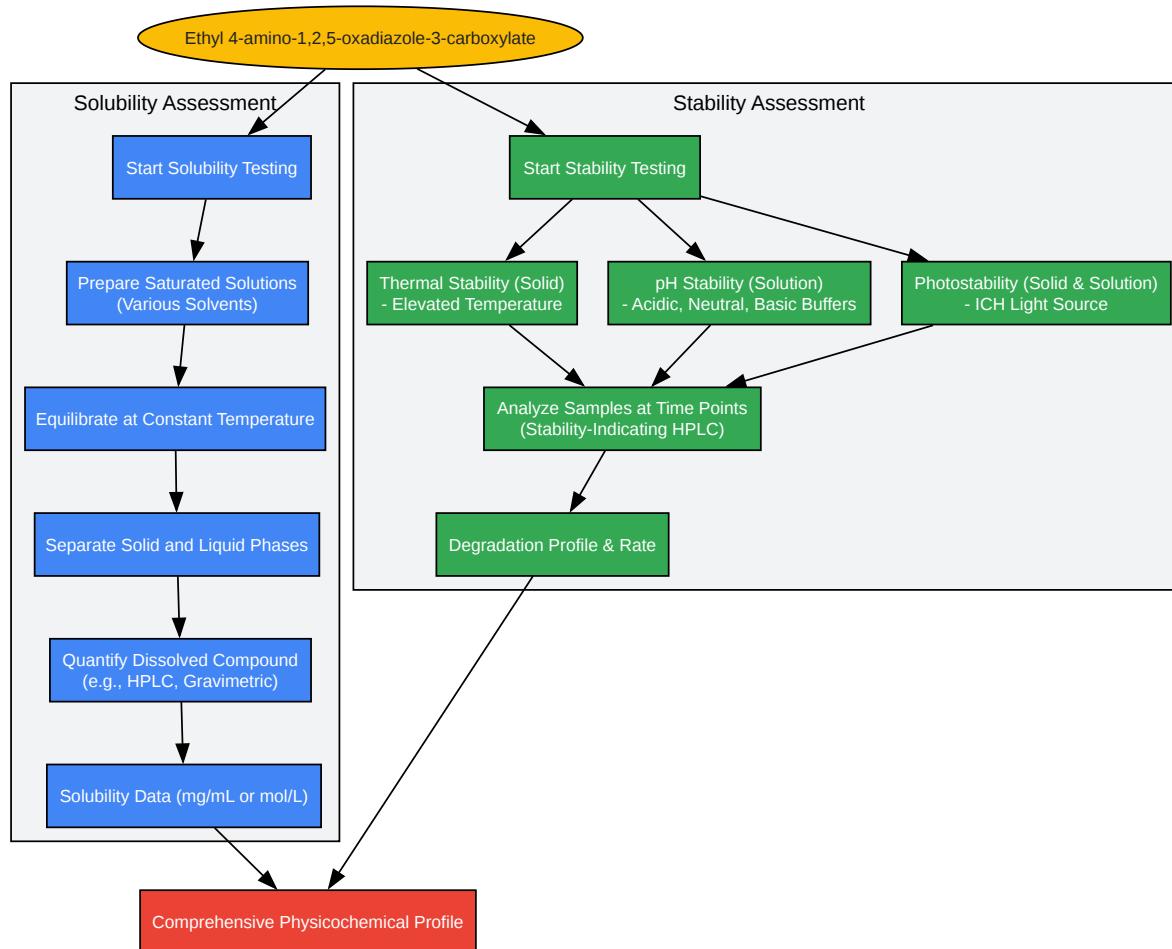
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.^[4] These studies are typically conducted according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.^{[5][6]}

- Sample Preparation: A known quantity of solid **Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate** is placed in a suitable container (e.g., a glass vial).

- Stress Condition: The sample is stored in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.
- Analysis: At specified time points, aliquots of the sample are withdrawn, dissolved in a suitable solvent, and analyzed by a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify the parent compound and detect any degradation products.
- Solution Preparation: Solutions of the compound are prepared in buffers of different pH values (e.g., pH 2, 7, and 9).
- Incubation: The solutions are stored at a controlled temperature (e.g., 40°C) for a specific duration.
- Analysis: At regular intervals, samples are taken and analyzed by HPLC to monitor the decrease in the concentration of the parent compound and the formation of degradation products.
- Sample Exposure: Samples of the solid compound and its solution in a suitable solvent are exposed to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
- Control Samples: Parallel samples are kept in the dark under the same temperature conditions to serve as controls.
- Analysis: After the exposure period, the light-exposed and dark control samples are analyzed by HPLC to assess the extent of photodegradation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of the solubility and stability of **Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate**.



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Caption: Workflow for Solubility and Stability Profiling.

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